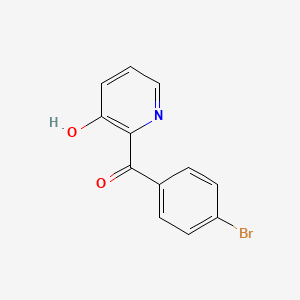
(4-Bromophenyl)(3-hydroxy-2-pyridinyl)methanone
Cat. No. B8355692
M. Wt: 278.10 g/mol
InChI Key: NMVDNZPJGGWNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148407B2
Procedure details


48.5 g (205.5 mM) of 1,4-dibromobenzene are added dropwise to a mixture containing one crystal of iodine and 5 g (205.5 mM) of magnesium metal covered with 150 ml of THF. The mixture is stirred at the reflux temperature of the solvent for 2 hours and then cooled to 10° C. 12.34 g (102.7 mM) of 2-cyano-3-pyridinol are then added dropwise. The reaction medium is heated at the reflux temperature of the solvent for 3 hours, then stirred for 18 h at room temperature and then treated with 300 ml of 0.5 N sulfuric acid. The solvents are driven off under reduced pressure and the residual aqueous phase is brought to pH 4 by adding a necessary and sufficient amount of 2 N sodium hydroxide solution. The neutralized mixture is extracted with dichloromethane and the organic phase is dried over magnesium sulfate. After evaporation of the solvent, the expected product is obtained in the form of a yellow solid with a yield of 35%.






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.II.[Mg].[C:12]([C:14]1[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][N:15]=1)#N.S(=O)(=O)(O)[OH:22].[OH-].[Na+]>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]([C:14]2[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][N:15]=2)=[O:22])=[CH:3][CH:4]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
12.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=CC=C1O
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at the reflux temperature of the solvent for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction medium is heated at the reflux temperature of the solvent for 3 hours
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 18 h at room temperature
|
|
Duration
|
18 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The neutralized mixture is extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C1=NC=CC=C1O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

